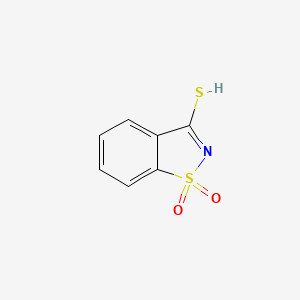

1,1-dioxo-1,2-benzothiazole-3-thiol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Cyclodextrin . Cyclodextrins are cyclic oligosaccharides composed of glucose units linked by α-1,4-glycosidic bonds. They are produced from starch by enzymatic conversion and are known for their ability to form inclusion complexes with various molecules, enhancing the solubility and stability of these molecules.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Cyclodextrins are typically synthesized from starch through the action of cyclodextrin glycosyltransferase (CGTase) enzymes. The process involves the enzymatic conversion of starch into cyclodextrins, which can be further purified through crystallization and other separation techniques.

Industrial Production Methods

Industrial production of cyclodextrins involves the use of CGTase enzymes to convert starch into a mixture of α-, β-, and γ-cyclodextrins. The mixture is then separated and purified using techniques such as crystallization, chromatography, and membrane filtration. The production process is optimized to achieve high yields and purity of the desired cyclodextrin.

Analyse Des Réactions Chimiques

Types of Reactions

Cyclodextrins undergo various chemical reactions, including:

Oxidation: Cyclodextrins can be oxidized to introduce functional groups such as carboxyl or aldehyde groups.

Reduction: Reduction reactions can modify the hydroxyl groups on the cyclodextrin molecule.

Substitution: Cyclodextrins can undergo substitution reactions to introduce different functional groups, enhancing their properties.

Common Reagents and Conditions

Oxidation: Reagents such as sodium periodate or TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) are commonly used for oxidation reactions.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used.

Substitution: Various reagents, including alkyl halides and acyl chlorides, are used for substitution reactions.

Major Products Formed

The major products formed from these reactions include modified cyclodextrins with enhanced solubility, stability, and functional properties. These modified cyclodextrins are used in various applications, including drug delivery and food additives.

Applications De Recherche Scientifique

Medicinal Chemistry

Anticancer Activity

Recent studies have highlighted the anticancer potential of benzothiazole derivatives, including 1,1-dioxo-1,2-benzothiazole-3-thiol. Research indicates that these compounds can inhibit the growth of cancer cells through various mechanisms. For instance, a study demonstrated that derivatives with specific substituents exhibited significant cytotoxicity against various cancer cell lines such as MCF-7 and HepG2. The structure-activity relationship (SAR) analysis revealed that modifications on the benzothiazole scaffold can enhance biological activity.

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 7b | MCF-7 | 0.85 |

| 7d | MCF-7 | 0.10 |

The above table summarizes the inhibitory concentrations (IC50) of selected compounds derived from benzothiazole against breast cancer cells (MCF-7) .

Inhibition of Mast Cell Tryptase

Another application of this compound is in the development of inhibitors for human mast cell tryptase. Compounds derived from this scaffold have shown promising results as potent inhibitors, which could be beneficial in treating allergic conditions and asthma. The modifications to the side chains significantly influenced their potency .

Material Science

Dyes and Pigments

Benzothiazole derivatives are widely used in the synthesis of dyes due to their excellent light absorption properties. The incorporation of this compound into dye formulations has been shown to enhance color stability and lightfastness. For example, benzothiazole-based cyanine dyes have been synthesized for applications in photography and as fluorescent markers in biological imaging .

| Dye Type | Application | Properties |

|---|---|---|

| Cyanine Dyes | Photography | High stability under light |

| Fluorescent Markers | Biological Imaging | Bright fluorescence |

Environmental Science

Pollutant Detection

The unique chemical structure of this compound allows it to be utilized in environmental monitoring for detecting pollutants such as heavy metals and organic contaminants. Its ability to form complexes with metal ions makes it a candidate for developing sensors that can detect trace amounts of pollutants in water sources .

Case Studies

Case Study 1: Anticancer Compound Development

In a recent study focusing on the synthesis of novel benzothiazole derivatives, researchers synthesized a series of compounds based on this compound and evaluated their anticancer activity against multiple cell lines. The study found that specific substitutions on the benzothiazole ring significantly enhanced the compounds' cytotoxic effects .

Case Study 2: Environmental Monitoring

A research project investigated the use of benzothiazole derivatives for detecting heavy metals in industrial wastewater. The study demonstrated that modified forms of this compound could selectively bind to lead and mercury ions, providing a basis for developing sensitive detection methods for environmental pollutants .

Mécanisme D'action

Cyclodextrins exert their effects by forming inclusion complexes with guest molecules. The hydrophobic cavity of the cyclodextrin molecule can encapsulate hydrophobic molecules, while the hydrophilic outer surface interacts with the aqueous environment. This inclusion complex formation enhances the solubility, stability, and bioavailability of the guest molecules. Cyclodextrins can also modulate the release of encapsulated molecules, making them useful in controlled-release formulations.

Comparaison Avec Des Composés Similaires

Cyclodextrins are unique due to their ability to form inclusion complexes with a wide range of molecules. Similar compounds include:

Calixarenes: These are cyclic oligomers of phenol and formaldehyde, known for their ability to form host-guest complexes.

Cucurbiturils: These are macrocyclic molecules composed of glycoluril units, also known for their inclusion complex formation.

Crown Ethers: These are cyclic compounds with multiple ether groups, capable of forming complexes with metal ions and other molecules.

Cyclodextrins are unique in their biocompatibility, ease of production, and versatility in forming inclusion complexes with a wide range of guest molecules, making them highly valuable in various scientific and industrial applications.

Propriétés

IUPAC Name |

1,1-dioxo-1,2-benzothiazole-3-thiol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5NO2S2/c9-12(10)6-4-2-1-3-5(6)7(11)8-12/h1-4H,(H,8,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BAVQVWLILLHJKA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=NS2(=O)=O)S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(=NS2(=O)=O)S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5NO2S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.